3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid
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Overview
Description
3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C16H11Cl2N3O6S. This compound is characterized by the presence of dichloro, nitrobenzoyl, and thioxomethyl groups attached to a benzoic acid core. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps:
Chlorination: The chlorination of the benzoic acid core is performed using chlorine gas or other chlorinating agents under controlled conditions.
Thioxomethylation: The thioxomethyl group is introduced through a reaction with thioformamide or similar reagents.
Amidation: The final step involves the formation of the amide bond between the nitrobenzoyl and thioxomethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzoic Acids: Formed through nucleophilic substitution of chlorine atoms.
Scientific Research Applications
3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioxomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-[[[(4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid
- 3,5-Dichloro-2-[[[(4-aminobenzoyl)amino]thioxomethyl]amino]-benzoic acid
Uniqueness
3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activity. The combination of dichloro and thioxomethyl groups further enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C15H9Cl2N3O5S |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
3,5-dichloro-2-[(4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl2N3O5S/c16-8-5-10(14(22)23)12(11(17)6-8)18-15(26)19-13(21)7-1-3-9(4-2-7)20(24)25/h1-6H,(H,22,23)(H2,18,19,21,26) |
InChI Key |
FVKOMEQUIZYLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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